![molecular formula C15H15N3O3S B224935 1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole](/img/structure/B224935.png)
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole, commonly known as EMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMBT belongs to the family of sulfonylbenzotriazoles and is widely used as a photostabilizer in various industrial applications. However, the compound's unique chemical properties make it a promising candidate for scientific research in the fields of biochemistry and physiology.
Wirkmechanismus
EMBT functions by absorbing UV radiation and converting it into harmless heat energy. This property makes it an effective photoprotective agent for living cells. Additionally, EMBT can also act as a singlet oxygen quencher, preventing the formation of reactive oxygen species that can damage cellular components.
Biochemical and Physiological Effects:
EMBT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that EMBT can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, EMBT has been shown to have anti-inflammatory properties and can inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EMBT in scientific research is its photostabilizing properties. This property allows for longer exposure times during imaging experiments, resulting in higher quality data. However, EMBT's effectiveness is dependent on the wavelength of light used, and it may not be effective for all imaging applications. Additionally, EMBT can be toxic at high concentrations, limiting its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving EMBT. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EMBT and its potential applications in other areas of scientific research. Finally, the development of new derivatives of EMBT may lead to compounds with improved properties and increased efficacy.
Synthesemethoden
The synthesis of EMBT involves the reaction of 4-Ethoxy-3-methylphenylamine with benzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then subjected to cyclization using sodium hydride and 1,2,4-triazole to obtain EMBT in high yield.
Wissenschaftliche Forschungsanwendungen
EMBT has been extensively studied for its potential applications in scientific research. The compound's photostabilizing properties make it an ideal candidate for use in fluorescent imaging and microscopy. EMBT has been used as a fluorescent probe to study protein-protein interactions, DNA damage, and cell signaling pathways.
Eigenschaften
Produktname |
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole |
---|---|
Molekularformel |
C15H15N3O3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(4-ethoxy-3-methylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C15H15N3O3S/c1-3-21-15-9-8-12(10-11(15)2)22(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
OPJXNEFUTWTDNH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.